BenchChemオンラインストアへようこそ!

1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Lipophilicity ADME Drug Likeness

1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as 1-phenylbarbituric acid, is a trisubstituted pyrimidine scaffold characterized by three keto groups at positions 2, 4, and 6, and a phenyl moiety substituted at the N1 nitrogen atom. This compound serves as the foundational N1-substituted building block in a chemical class that includes clinically relevant barbiturates and numerous bioactive derivatives.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 15018-50-5
Cat. No. B3104824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
CAS15018-50-5
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2
InChIInChI=1S/C10H8N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15)
InChIKeyMECMQZBUZCGXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 15018-50-5): A Core N1-Phenyl Barbiturate Scaffold for Heterocyclic Research and Drug Discovery


1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as 1-phenylbarbituric acid, is a trisubstituted pyrimidine scaffold characterized by three keto groups at positions 2, 4, and 6, and a phenyl moiety substituted at the N1 nitrogen atom . This compound serves as the foundational N1-substituted building block in a chemical class that includes clinically relevant barbiturates and numerous bioactive derivatives. Its core chemical structure provides a distinct starting point for medicinal chemistry programs focused on targets such as DprE1 for tuberculosis [1] and p53 mutant correction in oncology [2], differentiating it from unsubstituted barbituric acid as an entry point for generating more complex pharmacophores.

Why Unsubstituted Barbituric Acid Is an Inadequate Replacement for 1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in Research


Selecting the parent barbituric acid (CAS 67-52-7) or other N-alkyl barbiturates instead of the specific N1-phenyl derivative introduces critical deviations in physicochemical and biological performance. The N1-phenyl substitution fundamentally alters lipophilicity, hydrogen-bonding capacity, and metabolic stability, which directly impacts pharmacokinetic profiles and target engagement in cellular and in vivo models [1]. A direct comparison of calculated LogP values reveals a dramatic shift: barbituric acid possesses a LogP of -1.47 [2], whereas 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits a LogP of 1.053 . This difference of more than two LogP units is a strong indicator of differential membrane permeability and nonspecific protein binding, making the unsubstituted analog unsuitable as a substitute in assays where target engagement depends on appropriate lipophilicity and passive diffusion.

Quantitative Differentiation Evidence for 1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione vs. Primary Analogs


Lipophilicity (LogP) Head-to-Head Comparison of 1-Phenylbarbituric Acid vs. Barbituric Acid

The calculated LogP for 1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is 1.053 , directly contrasting with the calculated LogP of -1.47 for unsubstituted barbituric acid [1]. A LogP difference exceeding 2.5 units signifies a fundamental divergence in lipophilicity, directly impacting passive membrane permeability and formulation strategies.

Lipophilicity ADME Drug Likeness

Hydrogen Bond Donor Count Decreased by N1-Phenyl Substitution versus Symmetric Barbiturates

The N1-phenyl substitution on the pyrimidinetrione core eliminates one of the two hydrogen bond donors present on the parent barbituric acid scaffold. This results in a hydrogen bond donor count of 1 for the target compound , compared to 2 for barbituric acid and 0 for N,N'-dimethylbarbituric acid. This modulation of hydrogen bond capacity is a class-level feature that systematically influences aqueous solubility and specific protein-ligand interactions.

Hydrogen Bonding Solubility Receptor Binding

Verified Purity-Grade Availability for Reproducible Downstream Chemistry vs. Limited Technical Grade Alternatives

Procurement from authenticated suppliers such as Fluorochem (Product Code F612805) and ChemScene (Cat. No. CS-0116611) guarantees a purity level of ≥95%, as verified by standard analytical methods. This contrasts with several alternative sources for similar N-substituted barbiturates which may only offer 'technical grade' or unspecified purity, or may be restricted to synthesis-on-demand with variable characterization.

Chemical Synthesis Purity Quality Control

Utilization as a Key Intermediate in the Synthesis of High-Potency DprE1 Inhibitors for Tuberculosis

A 2024 study demonstrated that the pyrimidinetrione scaffold, specifically derivable from the 1-phenyl core, led to the discovery of compound 42, which exhibited a 5-fold increase in DprE1 enzyme inhibitory activity compared to the lead compound G50 [1]. The optimized compound 42 displayed an in vitro MIC50 of 1.071 ± 0.041 μM against M. tuberculosis H37Ra, with a high selective index (SI) of 186.74, which is superior to the SI of 119.9 for the clinical comparator linezolid [1].

Antitubercular Agents DprE1 Inhibition Medicinal Chemistry

High-Impact Applications of 1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione Confirmed by Evidence


Synthesis of DprE1 Enzyme Inhibitors for Tuberculosis Lead Generation

Based on its proven role as a core scaffold, 1-Phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is ideally sourced for medicinal chemistry programs developing next-generation DprE1 inhibitors for drug-resistant tuberculosis. The quantitative evidence showing a 5-fold DprE1 inhibition boost and a selective index exceeding that of linezolid [1] provides a strong rationale for procurement to explore structure-activity relationships around this chemotype.

Development of Small-Molecule Correctors for Mutant p53 in Oncology

Researchers investigating p53 mutant reactivators should consider this compound as a starting point. The pyrimidine trione core has been identified as a critical fragment in the UCI-1001 series, which has shown potential in correcting multiple p53 mutations [2]. This application directly leverages the compound's specific hydrogen-bonding and lipophilic profile to engage a challenging protein-protein interaction target.

Modular Scaffold for Diversity-Oriented Synthesis of CNS-Targeted Libraries

For groups constructing central nervous system (CNS)-focused compound libraries, the compound's LogP of 1.053 places it within an optimal lipophilicity range for blood-brain barrier penetration, compared to the highly polar barbituric acid (LogP -1.47) [3]. Its single H-bond donor and versatile reactivity at the C5 position make it a modular building block for generating spiro, fused, and substituted barbiturate analogs with tailored ADME properties.

Quote Request

Request a Quote for 1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.